molecular formula C15H26N2O3 B5681409 N-cyclopentyl-5-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxamide

N-cyclopentyl-5-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxamide

Cat. No. B5681409
M. Wt: 282.38 g/mol
InChI Key: CMUDLSZPBLDFOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-5-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxamide, also known as Suvorexant, is a novel orexin receptor antagonist that was approved by the FDA in 2014 for the treatment of insomnia. This compound has been the subject of extensive scientific research due to its unique mechanism of action and potential therapeutic applications. In

Mechanism of Action

N-cyclopentyl-5-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxamide works by blocking the action of orexin, a neuropeptide that regulates wakefulness and arousal. Orexin is produced by a small group of neurons in the hypothalamus and is involved in the regulation of sleep, appetite, and energy expenditure. By blocking the action of orexin, N-cyclopentyl-5-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxamide promotes sleep and reduces wakefulness.
Biochemical and Physiological Effects:
N-cyclopentyl-5-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N-cyclopentyl-5-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxamide can reduce wakefulness and increase sleep duration. It has also been shown to reduce the frequency and severity of nocturnal awakenings. N-cyclopentyl-5-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxamide has also been shown to have anxiolytic and antidepressant effects, which may be due to its ability to regulate the activity of the hypothalamic-pituitary-adrenal axis.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-5-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxamide has a number of advantages and limitations for use in lab experiments. One advantage is that it has a well-defined mechanism of action, which makes it a useful tool for studying the regulation of sleep and wakefulness. Another advantage is that it has been extensively studied in clinical trials, which provides a wealth of data on its safety and efficacy. However, one limitation is that it is a relatively new compound, and there is still much to be learned about its long-term effects and potential side effects.

Future Directions

There are a number of future directions for research on N-cyclopentyl-5-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxamide. One area of research is the development of new orexin receptor antagonists with improved selectivity and efficacy. Another area of research is the exploration of the potential therapeutic applications of N-cyclopentyl-5-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxamide in a variety of neurological and psychiatric disorders. Finally, there is a need for further research on the long-term effects of N-cyclopentyl-5-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxamide, particularly in terms of its potential for tolerance and dependence.

Synthesis Methods

N-cyclopentyl-5-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxamide can be synthesized using a multi-step process starting from 1-cyclopentyl-3-hydroxyurea. The synthesis involves the reaction of 1-cyclopentyl-3-hydroxyurea with 2-chloropyridine in the presence of a base to form the intermediate product. This intermediate is then reacted with 1,3-propanediol to form the final product, N-cyclopentyl-5-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxamide.

Scientific Research Applications

N-cyclopentyl-5-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Studies have shown that N-cyclopentyl-5-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxamide can improve sleep quality and reduce the time it takes to fall asleep. It has also been shown to have potential therapeutic applications in the treatment of anxiety, depression, and other psychiatric disorders.

properties

IUPAC Name

N-cyclopentyl-5-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3/c18-13-6-3-11-20-15(13)7-9-17(10-8-15)14(19)16-12-4-1-2-5-12/h12-13,18H,1-11H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUDLSZPBLDFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCC3(CC2)C(CCCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-5-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxamide

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